N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide
N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide
Brand Name:
Vulcanchem
CAS No.:
376348-67-3
VCID:
VC0028707
InChI:
InChI=1S/C18H26N2O/c1-13(2)18(21)19-15-10-16-8-9-17(11-15)20(16)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,19,21)/t15?,16-,17+
SMILES:
CC(C)C(=O)NC1CC2CCC(C1)N2CC3=CC=CC=C3
Molecular Formula:
C18H26N2O
Molecular Weight:
286.4 g/mol
N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide
CAS No.: 376348-67-3
Reference Standards
VCID: VC0028707
Molecular Formula: C18H26N2O
Molecular Weight: 286.4 g/mol
CAS No. | 376348-67-3 |
---|---|
Product Name | N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide |
Molecular Formula | C18H26N2O |
Molecular Weight | 286.4 g/mol |
IUPAC Name | N-[(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide |
Standard InChI | InChI=1S/C18H26N2O/c1-13(2)18(21)19-15-10-16-8-9-17(11-15)20(16)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,19,21)/t15?,16-,17+ |
Standard InChIKey | ABOGULQHPLDMLL-ALOPSCKCSA-N |
Isomeric SMILES | CC(C)C(=O)NC1C[C@H]2CC[C@@H](C1)N2CC3=CC=CC=C3 |
SMILES | CC(C)C(=O)NC1CC2CCC(C1)N2CC3=CC=CC=C3 |
Canonical SMILES | CC(C)C(=O)NC1CC2CCC(C1)N2CC3=CC=CC=C3 |
Synonyms | 2-Methyl-N-[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]-propanamide |
PubChem Compound | 11358140 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume